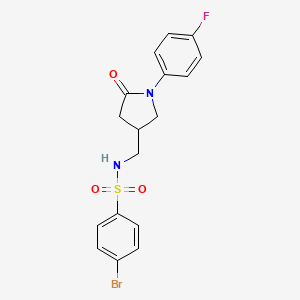
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its unique structure and potential applications. It features a bromo group, a fluorophenyl moiety, and a pyrrolidinone ring, combined with a benzenesulfonamide group, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method to synthesize 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is through a multi-step synthesis process. The starting material, 4-bromobenzenesulfonyl chloride, undergoes a nucleophilic substitution reaction with N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)amine. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods: While specific details of industrial production are proprietary, large-scale synthesis often involves optimizing the yield and purity through controlled reaction conditions, catalyst use, and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Selective reduction might lead to modifications in the pyrrolidinone ring, potentially transforming it into a hydroxyl group.
Substitution: The bromo group provides a site for nucleophilic substitution, potentially introducing various substituents.
Common Reagents and Conditions:
Oxidation Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide formation.
Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Conditions: Utilizing nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Oxidation yields sulfoxides or sulfones.
Reduction leads to hydroxylated derivatives.
Substitution forms new derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
Biology: In biological research, this compound might be evaluated for its potential as an enzyme inhibitor or its binding affinity to specific proteins.
Medicine: It could be a lead compound for developing new therapeutic agents, especially targeting diseases where sulfonamide derivatives have proven efficacy.
Wirkmechanismus
The mechanism of action for 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide depends on its target interaction. Generally, sulfonamide derivatives inhibit enzyme activity by mimicking the natural substrate, binding to the active site, and preventing the actual substrate from interacting with the enzyme. This disruption can lead to altered cellular processes, which could be beneficial in treating certain diseases.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-phenylbenzenesulfonamide
N-(4-fluorophenyl)benzenesulfonamide
4-bromo-N-(pyrrolidin-3-ylmethyl)benzenesulfonamide
Conclusion
4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a versatile compound with significant potential in scientific research and industry. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable molecule for further exploration.
Eigenschaften
IUPAC Name |
4-bromo-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZCVAGBDTRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














